molecular formula C12H14FNO4 B6644153 3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid

3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid

Cat. No.: B6644153
M. Wt: 255.24 g/mol
InChI Key: DCMQNWYIEUGUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMHM, and it has been shown to have a variety of interesting properties that make it a promising candidate for use in a range of different research areas.

Mechanism of Action

The mechanism of action of FMHM is complex and not yet fully understood. However, it is believed that this compound works by binding to specific sites on proteins and inhibiting their activity. This can be achieved through a number of different mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMHM are still being studied. However, it is believed that this compound has a number of interesting properties that make it a promising candidate for use in a range of different research areas. For example, FMHM has been shown to have anti-inflammatory properties, and it may be useful in the treatment of a range of different inflammatory conditions. Additionally, FMHM has been shown to have antioxidant properties, and it may be useful in the treatment of a range of different oxidative stress-related conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMHM in lab experiments is that it is a highly specific inhibitor of certain proteins. This means that it can be used to selectively inhibit the activity of specific enzymes or receptors, without affecting other proteins in the body. Additionally, FMHM has a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the main limitations of using FMHM is that it is a relatively complex compound to synthesize, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are a number of different future directions that could be explored in relation to FMHM. One potential area of research involves the use of this compound in the treatment of a range of different inflammatory conditions. Additionally, FMHM could be used as a tool for studying the function of specific proteins in the body, which could lead to the development of new treatments for a range of different diseases. Finally, further research could be conducted to better understand the mechanism of action of FMHM, which could lead to the development of more effective inhibitors of specific proteins.

Synthesis Methods

The synthesis of FMHM is a complex process that involves a number of different steps. The first step involves the preparation of the starting materials, which are typically 3-fluoro-5-methylbenzoic acid and L-serine. These two compounds are then combined in a reaction vessel, along with a number of other reagents, and heated to a specific temperature for a specific amount of time. The resulting product is then purified using a range of different techniques, including column chromatography and recrystallization.

Scientific Research Applications

FMHM has been studied extensively for its potential applications in a range of different scientific research areas. One of the most promising areas of research involves the use of FMHM as a tool for studying the function of specific proteins in the body. This compound has been shown to bind to a number of different proteins, including enzymes and receptors, and it can be used to selectively inhibit their activity. This makes FMHM a valuable tool for understanding the role that these proteins play in various biochemical processes.

Properties

IUPAC Name

3-[(3-fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-7-3-8(5-9(13)4-7)10(15)14-6-12(2,18)11(16)17/h3-5,18H,6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMQNWYIEUGUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)NCC(C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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